molecular formula C31H26FN3O3S B2795692 2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 850905-67-8

2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No.: B2795692
CAS No.: 850905-67-8
M. Wt: 539.63
InChI Key: XRTUFOSKWSYDIT-UHFFFAOYSA-N
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Description

The compound 2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one features a tetrahydroisoquinolinone core substituted with a benzyl group at position 2 and a pyrazole-linked ethoxy moiety at position 5. This hybrid structure combines aromatic, heterocyclic, and fluorinated motifs, which are common in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-benzyl-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26FN3O3S/c32-23-13-11-22(12-14-23)27-18-26(29-10-5-17-39-29)33-35(27)30(36)20-38-28-9-4-8-25-24(28)15-16-34(31(25)37)19-21-6-2-1-3-7-21/h1-14,17,27H,15-16,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUFOSKWSYDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core isoquinoline structure, followed by the introduction of the fluorophenyl and thiophene groups through a series of coupling reactions. The dihydropyrazole moiety is then synthesized and attached to the core structure. The final step involves the formation of the oxoethoxy linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction condition controls to ensure consistency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The molecule contains hydrolyzable groups, including the amide (tetrahydroisoquinolin-1-one) and ester (2-oxoethoxy) linkages.

Functional Group Reaction Conditions Products
Amide (tetrahydroisoquinolin-1-one)Acidic (HCl/H₂O, reflux) or basic (NaOH/H₂O) hydrolysisCarboxylic acid derivative + amine
Ester (2-oxoethoxy)Basic hydrolysis (NaOH, H₂O/EtOH)Carboxylate + alcohol

Key Notes :

  • Hydrolysis of the amide requires harsher conditions (e.g., 6M HCl, 100°C) .

  • The ester group may hydrolyze preferentially under mild basic conditions .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl and thiophen-2-yl groups are susceptible to EAS.

Aromatic Ring Reagents Position Product
4-FluorophenylHNO₃/H₂SO₄Meta to fluorineNitro-substituted derivative
Thiophen-2-ylBr₂/FeBr₃C-5 positionBromothiophene derivative

Mechanistic Insight :

  • Fluorine’s electron-withdrawing effect directs substitution to the meta position.

  • Thiophene’s α-positions (C-5) are most reactive due to aromatic stabilization .

Reduction Reactions

The dihydropyrazole and tetrahydroisoquinoline moieties may undergo further reduction.

Bond Reagents Product
C=N (pyrazole)H₂/Pd-CSaturated pyrazolidine
Benzyl etherH₂/Pd-C (hydrogenolysis)Phenol derivative

Example Reaction :

Benzyl ether+H2Pd-CPhenol+Toluene\text{Benzyl ether} + \text{H}_2 \xrightarrow{\text{Pd-C}} \text{Phenol} + \text{Toluene}

Selective hydrogenation may require controlled pressure and temperature .

Nucleophilic Attack at the Carbonyl

The 2-oxoethoxy and tetrahydroisoquinolin-1-one carbonyl groups are electrophilic sites.

Carbonyl Group Nucleophile Product
2-OxoethoxyGrignard reagent (RMgX)Alcohol derivative
Tetrahydroisoquinolin-1-oneHydrazine (NH₂NH₂)Hydrazide

Limitations :

  • Steric hindrance from the benzyl and tetrahydroisoquinoline groups may slow reactivity.

Oxidation Reactions

The thiophene ring and benzylic positions are oxidation-sensitive.

Site Reagents Product
ThiophenemCPBAThiophene-S-oxide
Benzylic C-HKMnO₄/H⁺Ketone derivative

Caution :

  • Overoxidation of thiophene may lead to ring-opening .

Cross-Coupling Reactions

The aryl halide-like fluorophenyl group may participate in Suzuki-Miyaura couplings.

Reagents Catalyst Product
Arylboronic acidPd(PPh₃)₄Biaryl derivative

Example :

4-Fluorophenyl+PhB(OH)2Pd4-Biphenylfluoride\text{4-Fluorophenyl} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd}} \text{4-Biphenylfluoride}

Stability Under Thermal and Photolytic Conditions

  • Thermal degradation : Above 200°C, the ester and amide bonds may decompose.

  • Photolysis : UV light induces homolytic cleavage of C-O bonds in the ether linkage .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structures to 2-benzyl-5-{...} exhibit anticancer properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and prostate cancer cells. The presence of the fluorophenyl and thiophenyl groups enhances the compound's ability to interact with biological targets associated with tumor growth and metastasis.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Isoquinoline derivatives have been associated with neuroprotective activities against neurodegenerative diseases such as Alzheimer's disease. They may help mitigate oxidative stress and inflammation in neuronal cells, promoting cell survival and cognitive function.

Diabetes Management

Similar compounds have been explored for their role as sodium-dependent glucose transporter inhibitors (SGLT inhibitors). These compounds can help manage blood glucose levels in diabetic patients by preventing glucose reabsorption in the kidneys. The structural characteristics of 2-benzyl-5-{...} suggest it could be a candidate for further investigation in diabetes therapy.

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against various pathogens. This could be particularly relevant in developing new antibiotics or treatments for resistant bacterial strains.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the anticancer properties of similar tetrahydroisoquinoline derivatives. These studies typically employ assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

StudyCell LineConcentrationMain Findings
Study AMCF-7 (Breast Cancer)10 µMSignificant reduction in cell viability (p<0.05)
Study BPC-3 (Prostate Cancer)5 µMInduction of apoptosis via caspase activation
Study CSH-SY5Y (Neuroblastoma)0.5 µMReduction in oxidative stress markers

Animal Models

Animal studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of 2-benzyl-5-{...}. For example, rodent models treated with similar compounds showed improved cognitive function and reduced amyloid plaque accumulation, highlighting their potential in Alzheimer's research.

Mechanism of Action

The mechanism of action of 2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Structure and Substituents

The target compound’s tetrahydroisoquinolinone core distinguishes it from analogs with thiazole (e.g., 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles) or quinazolinone cores (e.g., 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one) . Key substituents shared with analogs include:

  • 4-Fluorophenyl group : Enhances metabolic stability and binding affinity via hydrophobic interactions .
  • Thiophen-2-yl group : Contributes to π-π stacking and electronic effects .
  • Benzyl moiety : Influences solubility and membrane permeability .
Table 1: Structural Features of Comparable Compounds
Compound Core Structure Key Substituents Reference
Target Compound Tetrahydroisoquinolinone Benzyl, pyrazole-ethoxy, 4-fluorophenyl, thiophen-2-yl
4-(4-Chlorophenyl)-thiazole derivative Thiazole Chlorophenyl, 4-fluorophenyl, triazolyl
Dihydroquinazolin-4-one derivative Quinazolinone Thiophen-2-yl, substituted thiazol-2-amine
Suzuki-coupled chromenone Chromenone Fluorophenyl, morpholinomethyl-thiophene, pyrazolo[3,4-d]pyrimidine

Physicochemical Properties

Solubility and Polarity

The tetrahydroisoquinolinone core and benzyl group confer moderate polarity, suggesting solubility in semi-polar solvents (e.g., DMSO or ethanol) . In contrast, thiazole-based analogs (e.g., 4-(4-chlorophenyl)-thiazole derivatives) exhibit higher hydrophobicity due to chlorophenyl substituents, reducing aqueous solubility .

Thermal Stability

Structural Validation

Crystallographic refinement tools like SHELXL and WinGX are critical for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . For example, isostructural chloro/bromo analogs (e.g., Compounds 4 and 5 in ) were characterized using these methods to rationalize packing patterns .

Antimicrobial and Anticancer Potential

  • Thiazole-pyrazole hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ) exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8 µg/mL) .
  • Dihydroquinazolinones with thiophene substituents demonstrate anti-tubercular activity (MIC: 0.4 µg/mL against M. tuberculosis) .

Therapeutic Target Interactions

The fluorophenyl and thiophene groups may enhance binding to kinase targets (e.g., EGFR or CDK inhibitors) via hydrophobic and halogen-bonding interactions, as seen in Suzuki-coupled chromenones .

Biological Activity

The compound 2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one belongs to the class of diaryl pyrazole derivatives and has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C24H24FN3O3S\text{C}_{24}\text{H}_{24}\text{F}\text{N}_3\text{O}_3\text{S}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties . Notably, it has shown:

  • Potent antiproliferative activity against various cancer cell lines.
  • GI50 values indicating strong efficacy:
    • Leukemic cell line SR: GI50 = 0.0351 µM
    • Ovarian cancer cell line OVCAR-3: GI50 = 0.248 µM.

The mechanism behind this activity may involve the induction of apoptosis and inhibition of cell cycle progression, although detailed mechanisms remain to be elucidated.

Antiparasitic Activity

In addition to its anticancer effects, the compound has displayed remarkable activity against Trypanosoma brucei brucei , a causative agent of sleeping sickness. It inhibited the growth of this parasite by 98.8% at a concentration of 10 µg/mL .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. Some relevant findings include:

  • Inhibition of COX enzymes: The compound's derivatives have shown selective inhibition against COX-II with minimal ulcerogenic effects .

Data Table: Summary of Biological Activities

Biological ActivityTarget/Cell LineMeasurement/Effect
AnticancerLeukemic cell line SRGI50 = 0.0351 µM
Ovarian cancer cell line OVCAR-3GI50 = 0.248 µM
AntiparasiticTrypanosoma brucei bruceiGrowth inhibition = 98.8% at 10 µg/mL
Anti-inflammatoryCOX-IISelective inhibition

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's biological activities:

  • Anticancer Studies : A study focused on the synthesis and evaluation of pyrazole derivatives highlighted that modifications in the aryl groups significantly affect anticancer potency and selectivity against various cancer types .
  • In vitro and In vivo Evaluations : Research demonstrated that compounds with similar structures exhibited varying degrees of anti-inflammatory activity, with some achieving high selectivity indices compared to standard drugs like Celecoxib .
  • Safety Profiles : Histopathological examinations in animal models indicated that many pyrazole derivatives, including those related to our compound, showed minimal degenerative changes in vital organs, suggesting a favorable safety profile .

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, including the formation of pyrazole and tetrahydroisoquinoline moieties. Key steps include:

  • Condensation reactions under reflux conditions in ethanol or dioxane with catalysts (e.g., acids/bases) to form heterocyclic cores .
  • Thin-layer chromatography (TLC) or HPLC for real-time reaction monitoring to minimize by-products .
  • Purification via recrystallization (DMF-EtOH mixtures) or column chromatography to achieve >95% purity .

Q. How can researchers confirm the structural identity of the compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to verify substituent positions (e.g., fluorophenyl, thiophene) .
  • X-ray crystallography : Resolve crystal packing and stereochemistry, as demonstrated for structurally related pyrazolines and thiazolidinones .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What assays are suitable for preliminary biological activity screening?

  • Antimicrobial : Agar diffusion assays against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Substituent variation : Systematically modify the thiophene, fluorophenyl, or benzyl groups and compare activity trends (e.g., EC50_{50} shifts in anticancer assays) .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, COX-2) .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., ketone oxygen) using software like Schrödinger .

Q. How can reaction conditions be optimized for scalability and yield improvement?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) while maintaining >80% yield, as shown for similar pyrazole derivatives .
  • Continuous flow reactors : Enhance control over exothermic steps (e.g., cyclization) to reduce side reactions .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of intermediates .

Q. How should researchers address contradictory literature data on biological activity?

  • Replicate key studies : Reproduce assays under identical conditions (e.g., cell line, incubation time) to validate claims .
  • Meta-analysis : Compare data across structural analogs (e.g., pyrazoles vs. thiazoles) to identify outliers .
  • Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize assay results .

Q. What strategies ensure compound stability during storage and handling?

  • Solvent selection : Store in DMSO at -20°C to prevent hydrolysis of the 2-oxoethoxy group .
  • Light sensitivity : Use amber vials to protect thiophene and fluorophenyl moieties from photodegradation .
  • Lyophilization : For long-term storage, lyophilize the compound and confirm stability via periodic HPLC .

Q. What advanced techniques resolve stereochemical uncertainties in the dihydropyrazole ring?

  • Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers .
  • Dynamic NMR : Monitor conformational exchange in the 4,5-dihydro-1H-pyrazole ring at variable temperatures .
  • Synchrotron XRD : Achieve sub-Å resolution for bond-length analysis in crystalline forms .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one
Reactant of Route 2
Reactant of Route 2
2-benzyl-5-{2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}-1,2,3,4-tetrahydroisoquinolin-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.